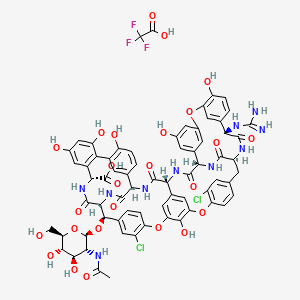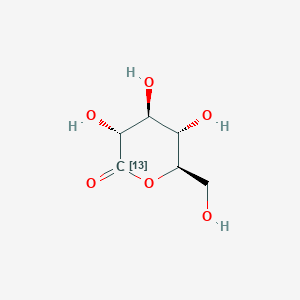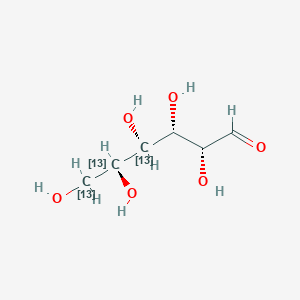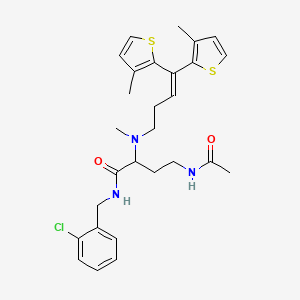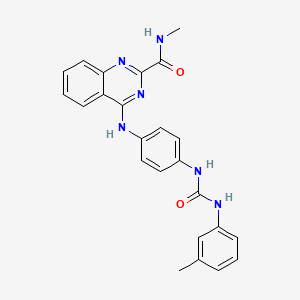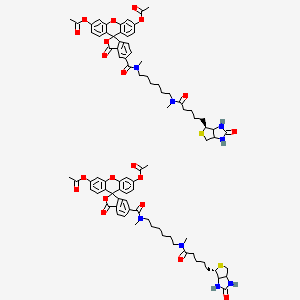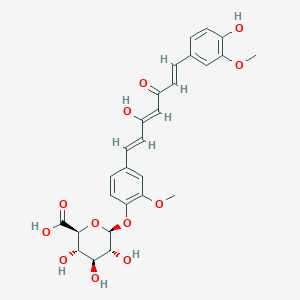
Curcumin monoglucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Curcumin monoglucuronide is a metabolite of curcumin, the principal active component of turmeric (Curcuma longa). Curcumin is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is formed when curcumin undergoes glucuronidation, a process where a glucuronic acid molecule is added to curcumin, enhancing its solubility and excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
Curcumin monoglucuronide can be synthesized through the enzymatic glucuronidation of curcumin. This process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to curcumin . The reaction typically occurs under mild conditions, with the pH maintained around 7.4 and the temperature at 37°C.
Industrial Production Methods
Industrial production of this compound involves the extraction of curcumin from turmeric, followed by its enzymatic conversion to this compound. The process includes the use of bioreactors to optimize the reaction conditions and increase the yield of the product .
化学反応の分析
Types of Reactions
Curcumin monoglucuronide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can be reduced to form tetrahydrothis compound.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidative metabolites of this compound.
Reduction: Tetrahydrothis compound.
Substitution: Substituted curcumin derivatives.
科学的研究の応用
Curcumin monoglucuronide has a wide range of scientific research applications:
作用機序
Curcumin monoglucuronide exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: It modulates various signaling pathways, including the NF-κB and MAPK pathways, to reduce inflammation.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating various molecular targets, including p53, Bcl-2, and caspases.
類似化合物との比較
Curcumin monoglucuronide is compared with other curcumin metabolites, such as:
Curcumin diglucuronide: Another glucuronidated metabolite of curcumin with similar properties but different solubility and excretion profiles.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant activity.
Dihydrocurcumin: Another reduced form of curcumin with distinct biological activities.
This compound is unique due to its enhanced solubility and excretion, making it a valuable compound for studying the metabolism and therapeutic potential of curcumin .
特性
分子式 |
C27H28O12 |
|---|---|
分子量 |
544.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-13,22-25,27,29-33H,1-2H3,(H,34,35)/b7-3+,8-4+,17-13-/t22-,23-,24+,25-,27+/m0/s1 |
InChIキー |
IGNHPXIJRJBNOR-XOAFEWEFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


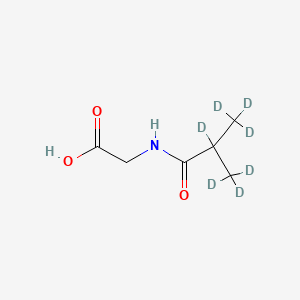
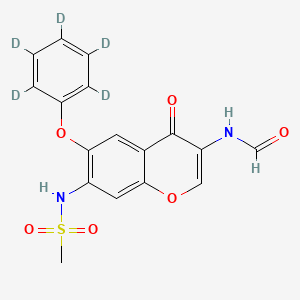
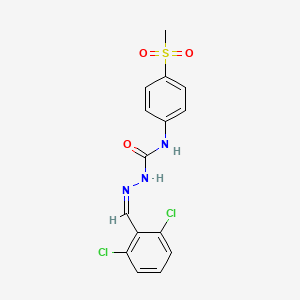
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
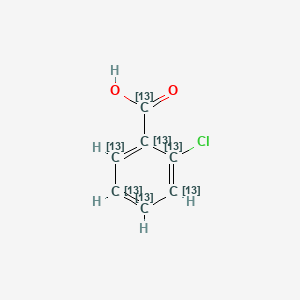
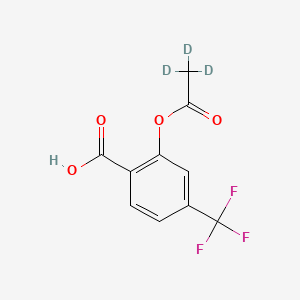
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
